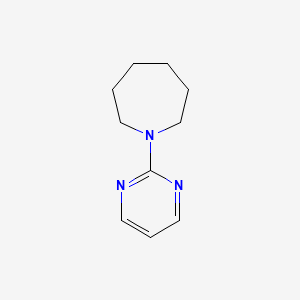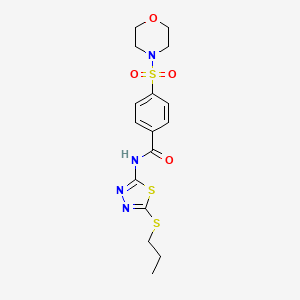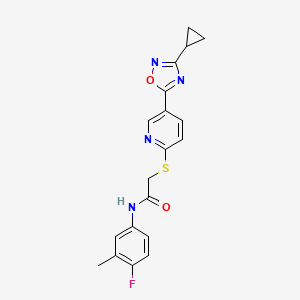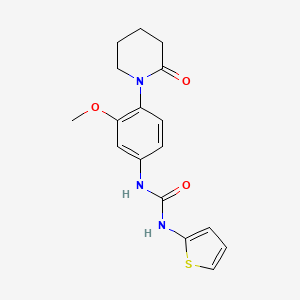
1-(Pyrimidin-2-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Pyrimidin-2-yl)azepane” is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.251. It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of pyrimidine-derived polycyclic nitrogen heterocycles, such as “1-(Pyrimidin-2-yl)azepane”, involves various methods. One method involves the condensation of (1H-pyrazol-1-yl)formamidines with 3-R-acetylacetone upon heating under reflux with excess K2CO3 or in the presence of HCl . Another method involves the oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)azepane” is based on the pyrimidine moiety, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Chemical Reactions Analysis
The chemical reactions involving “1-(Pyrimidin-2-yl)azepane” include various processes such as oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions are catalyzed by different agents and can result in the formation of various pyrimidine derivatives .
Applications De Recherche Scientifique
Synthesis of Functionalized Heterocycles
1-(Pyrimidin-2-yl)azepane is utilized in the synthesis of functionalized heterocycles, such as trifluoromethylated pyrrolidines, piperidines, and azepanes. These are achieved through a novel ring-expansion protocol, demonstrating the versatility of this compound in organic synthesis (Dolfen et al., 2014).
Development of PKB Inhibitors
Research has involved the use of azepane derivatives, including 1-(Pyrimidin-2-yl)azepane, in the development of protein kinase B (PKB) inhibitors. These compounds are important in the context of drug discovery, particularly for their potential use in treating various diseases (Breitenlechner et al., 2004).
Herbicidal Activity
Studies have shown that certain derivatives of 1-(Pyrimidin-2-yl)azepane exhibit moderate herbicidal activity, indicating their potential application in agriculture (Wang et al., 2006).
Synthesis of Hydroxylated Derivatives
1-(Pyrimidin-2-yl)azepane has been used as a starting point in synthesizing hydroxylated pyrrolidine and azepane derivatives. This further highlights its role in the synthesis of complex organic molecules (Assiego et al., 2004).
Pharmaceutical Research
This compound has been mentioned in pharmaceutical research, notably in the synthesis and biological evaluation of novel compounds with potential therapeutic applications (Echalier et al., 2008).
Drug Discovery Significance
Azepane-based motifs, like 1-(Pyrimidin-2-yl)azepane, have been critical in drug discovery due to their diverse structural and pharmacological properties. They have been used in developing treatments for various diseases, including cancer and neurological disorders (Zha et al., 2019).
Mécanisme D'action
Target of Action
Pyrimidine-based compounds have been known to target a wide range of biological receptors and enzymes, including those involved in anti-infective, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or modulation of enzymatic activity . The specific interactions and resulting changes would depend on the particular target and the disease model.
Biochemical Pathways
For instance, they are involved in the de novo purine and pyrimidine biosynthesis pathways, which are critical for the synthesis of DNA and RNA .
Pharmacokinetics
Pyrimidine-based drugs are generally known for their potency, affinity, and improved medicinal chemistry properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Propriétés
IUPAC Name |
1-pyrimidin-2-ylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-10/h5-7H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFLXGDOVQNZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2457247.png)
![3-{[(4-Ethylphenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2457248.png)
![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)


![5-((4-Phenylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2457253.png)
![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2457258.png)

![4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2457261.png)
![6-(4-fluorophenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2457263.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2457267.png)